7-(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline
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Description
7-(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline is a useful research compound. Its molecular formula is C25H25ClF3N5O and its molecular weight is 503.95. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, have been found to be key structural motifs in active agrochemical and pharmaceutical ingredients . They are often used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Compounds with similar structures have been found to have significant effects on various biological activities and physical properties of compounds .
Pharmacokinetics
A related compound, ml267, has been studied for its in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetic profiles .
Action Environment
The development of organic compounds containing fluorine, like this compound, has been made possible by many recent advances in the agrochemical, pharmaceutical, and functional materials fields .
Properties
IUPAC Name |
[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]-quinolin-7-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClF3N5O/c26-21-15-19(25(27,28)29)16-31-23(21)33-12-10-32(11-13-33)20-5-8-34(9-6-20)24(35)18-4-3-17-2-1-7-30-22(17)14-18/h1-4,7,14-16,20H,5-6,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWAJWZNVUDWDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(=O)C4=CC5=C(C=CC=N5)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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